Diaminopropane

Catalog No.
S566238
CAS No.
78-90-0
M.F
C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
M. Wt
74.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaminopropane

CAS Number

78-90-0

Product Name

Diaminopropane

IUPAC Name

propane-1,2-diamine

Molecular Formula

C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2

Molecular Weight

74.13 g/mol

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3

InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N

SMILES

CC(CN)N

Solubility

Very soluble (NTP, 1992)
Solubility in water: miscible

Synonyms

(RS)-1,2-Propanediamine; (±)-1,2-Diaminopropane; 1,2-Diaminopropane; 1,2-Propylenediamine; 1-Methyl-1,2-diaminoethane; 2,3-Diaminopropane; DL-1,2-Propanediamine; N,N’-Dimethyl-1,2-diaminopropane; NSC 175731; Propylenediamine; dl-1,2-Propylenediamine

Canonical SMILES

CC(CN)N

Organic Synthesis and Material Development

  • Precursor for pharmaceuticals and agrochemicals: Diaminopropane serves as a building block for various organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups, enabling the creation of diverse compounds with specific properties. Source: National Library of Medicine, PubChem database - Diaminopropane: )
  • Crosslinking agent in polymers: Diaminopropane can act as a crosslinking agent in polymers, which strengthens the material's structure and improves its properties such as thermal stability and resistance to solvents. Source: Wiley Online Library - Crosslinking in polymers:

Biomarker and Metabolic Studies

  • Biomarker for food intake: Diaminopropane is naturally present in certain foods like agar, french plantain, and redcurrant. Its presence in biological samples can act as a biomarker for the consumption of these foods, aiding dietary studies. Source: ResearchGate - Diaminopropane: A Biomarker with Diverse Origins and Applications:
  • Investigating metabolic pathways: The presence and concentration of Diaminopropane in the body are linked to specific metabolic pathways, like beta-alanine metabolism. Studying its levels can provide insights into various metabolic disorders such as carnosinemia and carnosinuria. Source: ScienceDirect - Carnosinemia type 1 and related disorders: Carnosinase deficiency and carnosinase 2 deficiency:

Sustainable Production Methods

  • Fermentation-based production: Traditionally, Diaminopropane is produced from petroleum-based resources. However, research has demonstrated the feasibility of using engineered bacteria like E. coli to produce Diaminopropane through fermentation of renewable biomass. This approach offers a more sustainable and environmentally friendly alternative to traditional production methods. Source: ScienceDaily - Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical:

Origin and Significance:

Diaminopropane is a commercially produced chemical, typically synthesized from acrylonitrile []. It finds applications in various areas of scientific research, including:

  • Organic synthesis: As a building block for the synthesis of heterocycles, which are ring structures containing various atoms including carbon, nitrogen, and oxygen. Heterocycles are prevalent in pharmaceuticals, dyes, and other functional materials [].
  • Coordination chemistry: As a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms (nitrogen atoms in this case) to form coordination complexes. These complexes have diverse applications in catalysis and materials science [].

Molecular Structure Analysis

Key Features:

  • Two primary amine groups (NH₂) attached to a three-carbon aliphatic chain.
  • The amine groups are separated by three methylene groups (CH₂).
  • This structure allows TMEDA to participate in hydrogen bonding and form complexes with metal ions.

Notable Aspects:

  • Chirality: Diaminopropane has an isomer, 1,2-diaminopropane, where the amine groups are positioned on adjacent carbons. Unlike TMEDA, 1,2-diaminopropane is chiral due to the presence of a stereocenter [].

Chemical Reactions Analysis

Synthesis:

The industrial synthesis of TMEDA involves two main steps []:

  • Amination of acrylonitrile:

    • CH₂=CH(CN) + NH₃ → H₂NCH₂CH₂CN (aminopropionitrile)
  • Hydrogenation of aminopropionitrile:

    • H₂NCH₂CH₂CN + 2 H₂ → H₂N(CH₂)₃NH₂ (TMEDA)

Other Relevant Reactions:

  • Complexation

    TMEDA readily forms complexes with Lewis acids due to its ability to donate electron pairs through its nitrogen atoms. For example, with CuCl₂:

    CuCl₂ + 2 TMEDA → [Cu(TMEDA)₂]Cl₂ (copper(II) chloride bis(trimethylenediamine) complex) []


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid with a fishy odor [].
  • Molecular weight: 74.12 g/mol [].
  • Melting point: Not applicable, as it's a liquid at room temperature.
  • Boiling point: 139.3 °C [].
  • Solubility: Highly soluble in water and many polar organic solvents [].
  • Density: 880 kg/m³ [].
  • Stability: Relatively stable under normal storage conditions. However, it can react with strong acids and oxidizing agents.

Mechanism of Action (not applicable)

  • Toxicity: TMEDA is moderately toxic upon skin contact (LD₅₀ = 177 mg/kg for dermal exposure in rabbits) []. Avoid skin contact and wear appropriate personal protective equipment when handling.
  • Flammability: Flammable liquid with a flash point of 37 °C. Handle with caution and keep away from heat sources.
  • Reactivity: Can react exothermically with strong acids and oxidizing agents. Store in a cool, dry place away from incompatible chemicals.

Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
Liquid
Solid
HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.

XLogP3

-1.2

Boiling Point

248.9 °F at 760 mm Hg (NTP, 1992)
119.5 °C
119 °C

Flash Point

92 °F (NFPA, 2010)
33 °C c.c.

Vapor Density

2.6 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 2.6

Density

0.8584 (NTP, 1992)
Relative density (water = 1): 0.9

LogP

-1.8

Melting Point

-35 °F (NTP, 1992)
-12 °C

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

10.61 mmHg
Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

78-90-0

Wikipedia

1,2-propanediamine

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

1,2-Propanediamine: ACTIVE

Dates

Modify: 2023-08-15

Two tetra-Cd(II)-substituted vanadogermanate frameworks

Jian Zhou, Jun-Wei Zhao, Qi Wei, Jie Zhang, Guo-Yu Yang
PMID: 24641354   DOI: 10.1021/ja413218w

Abstract

Two new tetra-Cd(II)-substituted vanadogermanate frameworks {(CdX)4Ge8V(IV)10O46(H2O)[V(III)(H2O)2]4(GeO2)4}·8H2O (X = ethylenediamine (en, 1) and 1,2-diaminopropane (dap, 2)) were hydrothermally prepared and characterized by IR spectra, elemental analysis, powder X-ray diffraction (PXRD), energy-dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and X-ray single-crystal diffraction. Both are isomorphic, and their 3-D frameworks are made up of tetra-Cd(II)-substituted {(CdX)4Ge8V(IV)10O46(H2O)}(12-) fundamental building units interconnected through planar tetra-V(III) [V(III)4O2(H2O)8](8-) clusters and tetrahedral GeO4 bridges. In the unique {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage, four [Ge2O7] dimers and four CdO4N2 trigonal prisms are alternately concatenated by μ3-O bridges to create a round {Ge8Cd4O28(X)4}(16-) fragment, five VO5 groups are linked by sharing edges to generate a pentanuclear [V5O17] subunit, and then the {Ge8Cd4O28(X)4}(16-) fragment is sandwiched by two V5O17 subunits via sharing O-atoms producing a D4h-symmetric {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage with a free water molecule located at the center. As we know, both display unprecedented 3-D organic-inorganic hybrid frameworks built up from the largest number of transition-metal-substituted vanadogermanate {(CdX)4Ge8V(IV)10O46}(12-) cluster shells linked by both GeO4 tetrahedra and rare [V(III)4O2(H2O)8](8-) clusters. Magnetic measurements reveal the antiferromagnetic couplings within the magnetic vanadium centers.


A simple spectrophotometric method for the determination of trace levels of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane

Derya Kara, Cennet Karadaş
PMID: 25835378   DOI: 10.1016/j.saa.2015.03.081

Abstract

The present work describes a selective, rapid and economical spectrophotometric method for the determination of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane. Molybdenum(VI) reacts with N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane to form a stable 1:1 yellow complex with an absorption maximum at 342 nm. The reaction is completed within 10 min and the absorbance of the molybdenum complex remains stable for at least 1 week at room temperature. The effective molar absorption coefficient at 342 nm was 9.6 × 10(3)L mol(-1)cm(-1). Under optimal conditions, the complex obeys Beer's law from 0 to 9.9 μg mL(-1). The relative standard deviation was 0.08% (for 11 samples, each containing 6 μg mL(-1) molybdenum). Under the optimum conditions, the detection limit (3σ) was 17.7 μg L(-1) for molybdenum without any preconcentration. The precision was determined from 30 results obtained for 4.80 μg mL(-1) Mo(VI); the mean value of a molybdenum(VI) was 4.83 μg ml(-1) with a standard derivation of 0.002 μg ml(-1) molybdenum(VI).


Synthesis, spectroscopic, molecular orbital calculation, cytotoxic, molecular docking of DNA binding and DNA cleavage studies of transition metal complexes with N-benzylidene-N'-salicylidene-1,1-diaminopropane

Muneerah M Al-Mogren, Abdel-Nasser M A Alaghaz, Ebrahem A Ebrahem
PMID: 23831943   DOI: 10.1016/j.saa.2013.05.079

Abstract

Eight mononuclear chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) complexes of Schiff's base ligand were synthesized and determined by different physical techniques. The complexes are insoluble in common organic solvents but soluble in DMF and DMSO. The measured molar conductance values in DMSO indicate that the complexes are non-electrolytic in nature. All the eight metal complexes have been fully characterized with the help of elemental analyses, molecular weights, molar conductance values, magnetic moments and spectroscopic data. The analytical data helped to elucidate the structure of the metal complexes. The Schiff base is found to act as tridentate ligand using N2O donor set of atoms leading to an octahedral geometry for the complexes around all the metal ions. Quantum chemical calculations were performed with semi-empirical method to find the optimum geometry of the ligand and its complexes. Additionally in silico, the docking studies and the calculated pharmacokinetic parameters show promising futures for application of the ligand and complexes as high potency agents for DNA binding activity. The interaction of the complexes with calf thymus DNA (CT-DNA) has been investigated by UV absorption method, and the mode of CT-DNA binding to the complexes has been explored. Furthermore, the DNA cleavage activity by the complexes was performed. The Schiff base and their complexes have been screened for their antibacterial activity against bacterial strains [Staphylococcus aureus (RCMB010027), Staphylococcus epidermidis (RCMB010024), Bacillis subtilis (RCMB010063), Proteous vulgaris (RCMB 010085), Klebsiella pneumonia (RCMB 010093) and Shigella flexneri (RCMB 0100542)] and fungi [(Aspergillus fumigates (RCMB 02564), Aspergillus clavatus (RCMB 02593) and Candida albicans (RCMB05035)] by disk diffusion method. All the metal complexes have potent biocidal activity than the free ligand.


Synthesis and in vivo evaluation of cyclic diaminopropane BACE-1 inhibitors

Lorin A Thompson, Jianliang Shi, Carl P Decicco, Andrew J Tebben, Richard E Olson, Kenneth M Boy, Jason M Guernon, Andrew C Good, Ann Liauw, Changsheng Zheng, Robert A Copeland, Andrew P Combs, George L Trainor, Daniel M Camac, Jodi K Muckelbauer, Kimberley A Lentz, James E Grace, Catherine R Burton, Jeremy H Toyn, Donna M Barten, Jovita Marcinkeviciene, Jere E Meredith, Charles F Albright, John E Macor
PMID: 21974952   DOI: 10.1016/j.bmcl.2011.06.116

Abstract

The synthesis, evaluation, and structure-activity relationships of a set of related constrained diaminopropane inhibitors of BACE-1 are described. The full in vivo profile of an optimized inhibitor in both normal and P-gp deficient mice is compared with data generated in normal rats.


Conformational change of spermidine upon interaction with adenosine triphosphate in aqueous solution

Keisuke Maruyoshi, Kaori Nonaka, Takeshi Sagane, Tetsuo Demura, Toshiyuki Yamaguchi, Nobuaki Matsumori, Tohru Oishi, Michio Murata
PMID: 19130510   DOI: 10.1002/chem.200801961

Abstract

Endogenous polyamines, represented by putrescine, spermidine, and spermine, are known to exert their physiological functions by interacting with polyanionic biomolecules such as DNA, RNA, adenosine triphosphate (ATP), and phospholipids. Very few examples of conformation analysis have been reported for these highly flexible polymethylene compounds, mainly due to the lack of appropriate methodologies. To understand the molecular basis of the weak interaction between polyamines and polyanions that underlies their physiological functions, we aimed to elucidate the solution conformation of spermidine by using diastereospecifically deuterated and (13)C-labeled derivatives (1-7), which were designed to diagnose the orientation of seven conformationally relevant bonds in spermidine. (1)H-(1)H and (13)C-(1)H NMR coupling constants ((3)J(H,H) and (3)J(C,H)) were successfully determined for a spermidine-ATP complex. The relevant coupling constants markedly decreased upon complexation. The results reveal that spermidine, when interacting with ATP, undergoes changes that make the conformation more bent and forms the complex with the triphosphate part of ATP in an orientation-sensitive manner.


Enrichment of trace amounts of copper(II) ions in water samples using octadecyl silica disks modified by a Schiff base ionophore prior to flame atomic absorption spectrometric determination

S A M Fathi, M R Yaftian
PMID: 18778894   DOI: 10.1016/j.jhazmat.2008.07.138

Abstract

Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine is synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde and 1,2-diaminopropane in ethanol. This ligand is used as a modifier of octadecyl silica disks for preconcentration of trace amounts of copper(II) ions, followed by nitric acid elution and flame atomic absorption spectrometric (FAAS) determination. The effect of parameters influencing the extraction efficiency, i.e. pH of the sample solutions, amount of the Schiff base, type and volume of stripping reagent, sample and eluent flow rates were evaluated. Under optimum experimental conditions, the capacity of the membrane disks modified by 4mg of the ligand was found to be 247.7 (+/-2.1)mug of copper. The detection limit and the concentration factor of the presented method are 2.4ng/l and greater than 400, respectively. The method was applied to the extraction, recovery and detection of copper in different synthetic and water samples.


Capillary gas chromatographic determination of methylglyoxal from serum of diabetic patients by precolumn derivatization with 1,2-diamonopropane

M Y Khuhawar, L A Zardari, A J Laghari
PMID: 18760976   DOI: 10.1016/j.jchromb.2008.04.048

Abstract

Capillary gas chromatographic (GC) determination of methylglyoxal (MGo) was developed on the basis of precolumn derivatization with 1,2-diaminopropane (DAP) at pH 3. The elution was carried out on an HP-5 (30 m x 0.32 mm i.d.) connected with FID. The linear calibration curve was obtained for MGo within 0.09-1.04 microg/ml with detection limit of 40 ng/ml. Dimethylglyoxal (DMGo) also formed derivative with DAP and eluted and separated from MGo at column temperature 100 degrees C for 1 min with heating rate 30 degrees C/min up to 200 degrees C with run time 4.6 min. The nitrogen flow rate was 1.5 ml/min with split ratio of 10:1, v/v. MGo was determined from serum and urine of diabetics and healthy volunteers. The amounts of MGo from serum and urine of diabetic patients were 0.180-0.260 microg/ml and 0.170-0.250 microg/ml with relative standard deviation (R.S.D.) within 1-4% and 1-3%, respectively. The amounts of MGo from serum of healthy volunteers were 0.032-0.054 microg/ml with an R.S.D. of 1.5-3%. DMGo was not detected from the biological fluids and was used as an internal standard.


Chiral cyanide-bridged Mn(II)Mn(III) ferrimagnets, [Mn(II)(HL)(H2O)][Mn(III)(CN)6].2H2O (L = S- or R-1,2-diaminopropane): syntheses, structures, and magnetic behaviors

Wakako Kaneko, Susumu Kitagawa, Masaaki Ohba
PMID: 17212384   DOI: 10.1021/ja066140b

Abstract




A Diaminopropane-Appended Metal-Organic Framework Enabling Efficient CO

Phillip J Milner, Rebecca L Siegelman, Alexander C Forse, Miguel I Gonzalez, Tomče Runčevski, Jeffrey D Martell, Jeffrey A Reimer, Jeffrey R Long
PMID: 28906108   DOI: 10.1021/jacs.7b07612

Abstract

A new diamine-functionalized metal-organic framework comprised of 2,2-dimethyl-1,3-diaminopropane (dmpn) appended to the Mg
sites lining the channels of Mg
(dobpdc) (dobpdc
= 4,4'-dioxidobiphenyl-3,3'-dicarboxylate) is characterized for the removal of CO
from the flue gas emissions of coal-fired power plants. Unique to members of this promising class of adsorbents, dmpn-Mg
(dobpdc) displays facile step-shaped adsorption of CO
from coal flue gas at 40 °C and near complete CO
desorption upon heating to 100 °C, enabling a high CO
working capacity (2.42 mmol/g, 9.1 wt %) with a modest 60 °C temperature swing. Evaluation of the thermodynamic parameters of adsorption for dmpn-Mg
(dobpdc) suggests that the narrow temperature swing of its CO
adsorption steps is due to the high magnitude of its differential enthalpy of adsorption (Δh
= -73 ± 1 kJ/mol), with a larger than expected entropic penalty for CO
adsorption (Δs
= -204 ± 4 J/mol·K) positioning the step in the optimal range for carbon capture from coal flue gas. In addition, thermogravimetric analysis and breakthrough experiments indicate that, in contrast to many adsorbents, dmpn-Mg
(dobpdc) captures CO
effectively in the presence of water and can be subjected to 1000 humid adsorption/desorption cycles with minimal degradation. Solid-state
C NMR spectra and single-crystal X-ray diffraction structures of the Zn analogue reveal that this material adsorbs CO
via formation of both ammonium carbamates and carbamic acid pairs, the latter of which are crystallographically verified for the first time in a porous material. Taken together, these properties render dmpn-Mg
(dobpdc) one of the most promising adsorbents for carbon capture applications.


Syntheses, spectral, electrochemical and thermal studies of mononuclear manganese(III) complexes with ligands derived from 1,2-propanediamine and 2-hydroxy-3 or 5-methoxybenzaldehyde: self-assembled monolayer formation on nanostructure zinc oxide thin film

Mohammad Hossein Habibi, Elham Askari, Mehdi Amirnasr, Ahmad Amiri, Yuki Yamane, Takayoshi Suzuki
PMID: 21536484   DOI: 10.1016/j.saa.2011.03.055

Abstract

Mononuclear Mn(III) complexes have been prepared via the Mn(II) reaction of an equimolar of Schiff-bases derived from reaction of 2-hydroxy-3-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde with 1,2-diaminopropane. Axial ligands L include: pyridine (py) and H(2)O. The resulting complexes have been characterized by FT-IR and UV-vis spectroscopy. The crystal structures of the complexes were determined and indicate that in the solid state the complex adopts a slightly distorted octahedral environment of the imine N and hydroxo O with the two axial ligands. The electrochemical reduction of these complexes at a glassy carbon electrode in acetonitrile solution indicates that the first reduction process corresponding to Mn(III)-Mn(II) is electrochemically quasi-reversible. Thermal stability of these complexes was determined by TG and DTG. Layers of these complexes were formed on nanostructure zinc oxide thin film and a red shift was observed when zinc oxide thin film is modified by complex.


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